

Spectroscopic and Synthetic Profile of Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-formylpyridin-3-ylcarbamate*

Cat. No.: B050166

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for **Tert-butyl 4-formylpyridin-3-ylcarbamate**, a key intermediate in pharmaceutical research. This document compiles available data to facilitate its use in complex organic synthesis and drug discovery pipelines.

Spectroscopic Data

While comprehensive experimental spectra for **Tert-butyl 4-formylpyridin-3-ylcarbamate** are not widely published, the following tables summarize the available mass spectrometry data and predicted values for NMR and IR spectroscopy based on the compound's functional groups and data from analogous structures.

Mass Spectrometry

High-resolution mass spectrometry data confirms the molecular weight and formula of the compound.

Parameter	Value
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃
Molecular Weight	222.24 g/mol
Mass Spectrum (LCMS)	m/z = 223.1 ([M+H] ⁺)[1][2]

Predicted ¹H NMR Spectroscopy

The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts for **Tert-butyl 4-formylpyridin-3-ylcarbamate**. These predictions are based on the analysis of its constituent functional groups.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.1	Singlet (s)	1H	Aldehyde proton (CHO)
~9.5	Singlet (s)	1H	NH proton
~8.6	Singlet (s)	1H	Pyridine H-2
~8.4	Doublet (d)	1H	Pyridine H-6
~7.5	Doublet (d)	1H	Pyridine H-5
1.55	Singlet (s)	9H	tert-Butyl protons

Predicted ¹³C NMR Spectroscopy

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are provided below, offering insight into the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde carbonyl (CHO)
~153	Carbamate carbonyl (C=O)
~150	Pyridine C-2
~148	Pyridine C-6
~138	Pyridine C-3
~125	Pyridine C-4
~120	Pyridine C-5
~82	Quaternary tert-Butyl C
~28	tert-Butyl methyl carbons (CH_3)

Predicted IR Spectroscopy

The infrared (IR) spectrum is expected to show characteristic absorption bands corresponding to the principal functional groups within the molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Medium	N-H stretch (carbamate)
~2970	Medium	C-H stretch (tert-butyl)
~2870, ~2770	Weak	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (carbamate carbonyl)
~1700	Strong	C=O stretch (aldehyde carbonyl)
~1600, ~1470	Medium	C=C and C=N stretching (pyridine ring)
~1250, ~1160	Strong	C-O stretch (carbamate)

Experimental Protocols

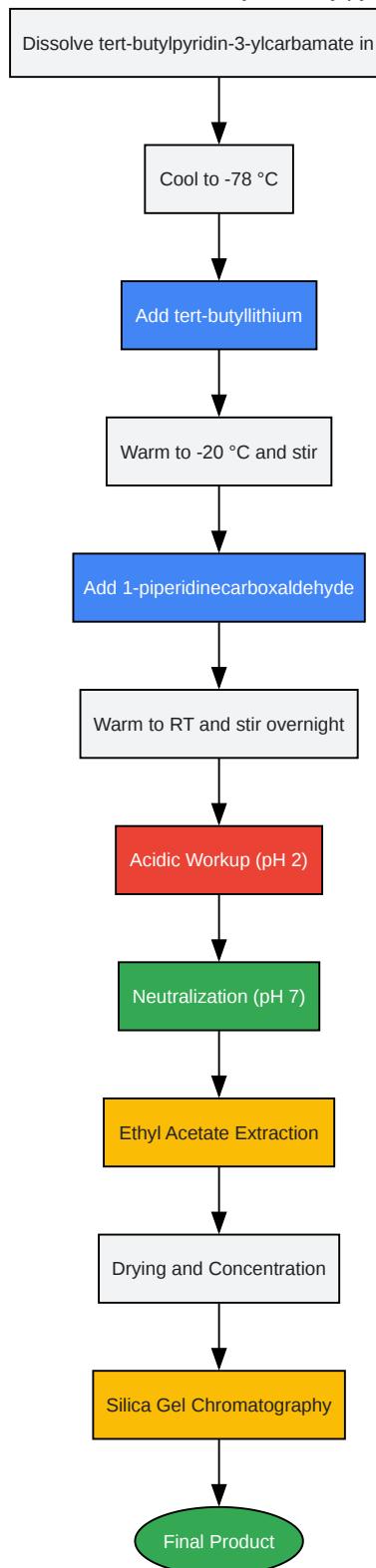
The following section details the synthetic procedure for **Tert-butyl 4-formylpyridin-3-ylcarbamate**.

Synthesis of Tert-butyl 4-formylpyridin-3-ylcarbamate[1] [2]

Materials:

- Tert-butylpyridin-3-ylcarbamate
- Tetrahydrofuran (THF), anhydrous
- Tert-butyllithium (1.7 M in pentane)
- 1-Piperidinecarboxaldehyde
- 1 M Hydrochloric acid (HCl)
- Sodium carbonate (Na_2CO_3), solid
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel

Procedure:


- A solution of tert-butylpyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) is cooled to -78 °C in a dry-ice/acetone bath.
- A 1.70 M solution of tert-butyllithium in pentane (129 mL) is added slowly to the stirred solution while maintaining the temperature at -78 °C.
- After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at -78 °C.

- The mixture is then warmed to -20 °C and stirred for 1.5 hours.
- While keeping the temperature below -15 °C, 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) is added dropwise.
- The reaction mixture is allowed to warm to room temperature and is stirred overnight.
- Upon completion, the mixture is cooled to 0 °C, and the pH is adjusted to 2 by the slow addition of 1 M HCl.
- Solid sodium carbonate is then added to adjust the pH to 7.
- The mixture is extracted three times with ethyl acetate.
- The combined organic layers are washed sequentially with water (three times) and saturated brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting residue is purified by silica gel column chromatography (eluent: 50% ethyl acetate/hexane) to yield **Tert-butyl 4-formylpyridin-3-ylcarbamate** as a yellow solid (12.2 g, 60% yield).

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and purification of the target compound.

Synthesis and Purification of Tert-butyl 4-formylpyridin-3-ylcarbamate

[Click to download full resolution via product page](#)**Caption: Synthetic workflow for Tert-butyl 4-formylpyridin-3-ylcarbamate.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TERT-BUTYL 4-FORMYLPYRIDIN-3-YLCARBAMATE | 116026-95-0 [chemicalbook.com]
- 2. TERT-BUTYL 4-FORMYLPYRIDIN-3-YLCARBAMATE CAS#: 116026-95-0 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Tert-butyl 4-formylpyridin-3-ylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050166#spectroscopic-data-for-tert-butyl-4-formylpyridin-3-ylcarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

